molecular formula C25H29NO3 B11163068 7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one

7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11163068
M. Wt: 391.5 g/mol
InChI Key: AQOBUURKJVJVLB-UHFFFAOYSA-N
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Description

7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a hydroxy group, a piperidino group, and various substituents on the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst to form the chromen-2-one core . Subsequent functionalization steps introduce the hydroxy, piperidino, and other substituents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can modify the chromen-2-one core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and piperidino groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also interact with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C25H29NO3/c1-3-7-19-14-21-20(18-8-5-4-6-9-18)15-23(27)29-25(21)22(24(19)28)16-26-12-10-17(2)11-13-26/h4-6,8-9,14-15,17,28H,3,7,10-13,16H2,1-2H3

InChI Key

AQOBUURKJVJVLB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C(=C1O)CN3CCC(CC3)C)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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